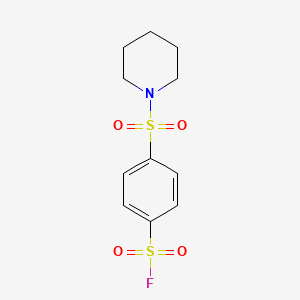

4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

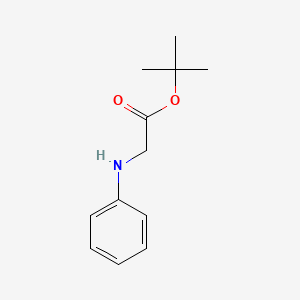

4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride, also known as Sulfoxaflor, is a chemical compound that belongs to the sulfonylurea class of insecticides. It was developed as an alternative to neonicotinoid insecticides, which have been associated with negative effects on non-target organisms, particularly bees. Sulfoxaflor has been approved for use in several countries, including the United States, Canada, and Australia.

Mechanism of Action

4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride acts as an agonist of the nicotinic acetylcholine receptor in insects, causing paralysis and death. It has a different mode of action compared to neonicotinoids, which target the same receptor, making it less likely to cause cross-resistance.

Biochemical and physiological effects:

4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has been shown to have minimal effects on non-target organisms, particularly bees. Studies have shown that 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has a low toxicity to honeybees and bumblebees, and does not impair their foraging ability or colony growth.

Advantages and Limitations for Lab Experiments

4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has several advantages for use in laboratory experiments. It is highly soluble in water, making it easy to prepare solutions for testing. It is also stable under a wide range of conditions, allowing for consistent results. However, like all insecticides, 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride should be used with caution and proper safety measures to avoid exposure.

Future Directions

Future research on 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride could focus on its potential use in integrated pest management strategies, as well as its impact on non-target organisms in different environments. Studies could also investigate the potential for resistance to develop over time, and ways to mitigate this risk. Additionally, research could explore the use of 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride in combination with other insecticides or biological control methods to enhance its effectiveness.

Synthesis Methods

The synthesis of 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 4-piperidinylbenzenesulfonyl chloride. This intermediate is then reacted with sodium fluoride to form 4-piperidinylbenzenesulfonyl fluoride, which is further reacted with 4-chlorosulfonylbenzenesulfonyl chloride to form 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride.

Scientific Research Applications

4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has been extensively studied for its insecticidal properties and its potential impact on non-target organisms. It has been shown to be effective against a wide range of pests, including aphids, whiteflies, and thrips. Studies have also shown that 4-Piperidin-1-ylsulfonylbenzenesulfonyl fluoride has a low toxicity to mammals, birds, and fish, making it a promising alternative to neonicotinoids.

properties

IUPAC Name |

4-piperidin-1-ylsulfonylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S2/c12-18(14,15)10-4-6-11(7-5-10)19(16,17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGMGALRTOXHPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2666783.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2666784.png)

![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2666785.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2666793.png)

![N-(4-ethoxyphenyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2666798.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2-phenoxyacetamide](/img/structure/B2666802.png)